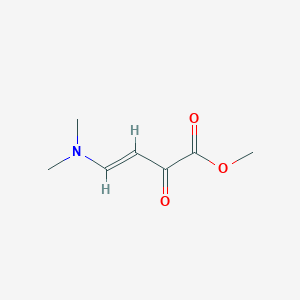
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a butenoic acid backbone, a dimethylamino group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the radical polymerization of acrylonitrile with 3-aminocarbonyl-3-butenoic acid methyl ester in a mixed solvent system of dimethyl sulfoxide and deionized water . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete polymerization.
Industrial Production Methods
For industrial production, the suspension polymerization method is often employed. This involves the use of aqueous medium and specific monomer feed ratios to achieve high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) . The process is optimized to produce high-performance materials suitable for various applications, including carbon fiber precursors.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, which is involved in the bioactivation of peptide hormones.
Histone Deacetylase Inhibition: It has been shown to inhibit histone deacetylase enzymes, leading to increased acetylation levels of histone subtypes and potential anti-tumorigenic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-butenoic acid: This compound shares a similar butenoic acid backbone but differs in its functional groups and overall structure.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: Another related compound with similar inhibitory properties but distinct structural differences.
Uniqueness
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as both an enzyme inhibitor and a precursor for high-performance materials sets it apart from other similar compounds.
Propiedades
IUPAC Name |
methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJCKBYZDSVTK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2477881.png)
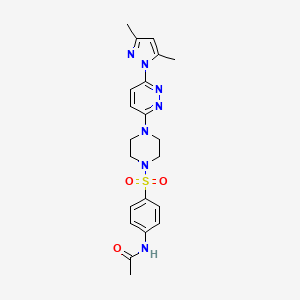
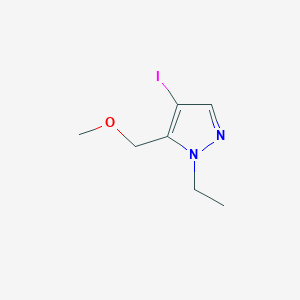
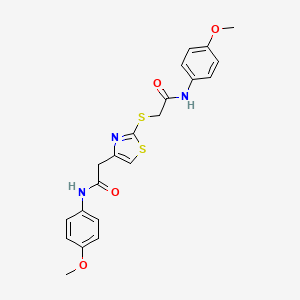
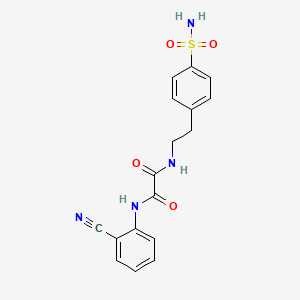
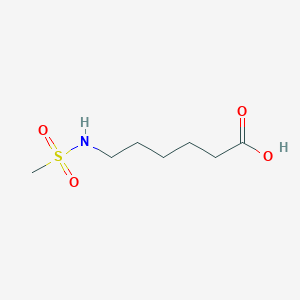
![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)
![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2477896.png)
![Methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)
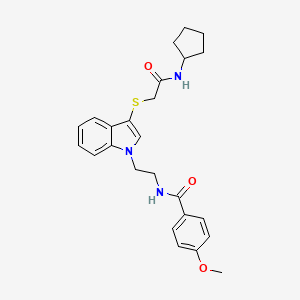
![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
![N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2477903.png)
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2477904.png)
